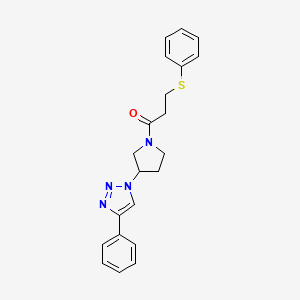
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a novel molecule that appears to be related to various triazole derivatives which have been synthesized and studied for their potential biological activities and structural properties. Triazole derivatives are known for their diverse pharmacological properties and are components of several compounds with significant biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. This method is highly efficient and can be performed under mild conditions, providing good to excellent yields . The synthesis of 1,2,4-triazolo[1,5-a]pyridines, for example, has been achieved through a metal-free oxidative N-N bond formation, which is a novel strategy for constructing the triazole skeleton . Similarly, the synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives has been reported, starting from 2-hydroxynicotinic acid and involving a propargylation step followed by a click cycloaddition reaction .
Molecular Structure Analysis
The molecular structure and crystallization behavior of triazole derivatives can be influenced by various functional groups attached to the core structure. The crystal structures of several triazole derivatives have been characterized, revealing consistent intermolecular contacts and packing arrangements. These structural features are crucial for the stability of the crystal structures and can be influenced by the presence of different substituents .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, depending on their functional groups. For instance, pyrrole derivatives have been synthesized through reactions involving phenyl thiourea, guanidine carbonate, urea, and thiourea, followed by cyclization with sulfur and iodine to yield phenothiazine-substituted pyrroles . These reactions demonstrate the versatility of triazole and pyrrole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely. Factors such as intermolecular contacts, packing efficiency, and the presence of strong hydrogen-bonding groups can affect the melting points and stability of these compounds. The introduction of different functional groups can lead to a variety of supramolecular structures, which can be analyzed to understand their crystallization behavior and physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The development of novel synthetic routes for heterocyclic compounds, including triazoles, demonstrates the versatility of these molecules in constructing complex structures. For instance, the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation highlights a method for crafting a triazole skeleton through direct metal-free oxidative N-N bond formation, offering high yields and short reaction times (Zisheng Zheng et al., 2014).
Catalysis
- Triazole-based ligands have been utilized in catalytic applications, such as the half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes exhibit catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the influence of the triazole nitrogen coordination on catalytic efficiency (Fariha Saleem et al., 2013).
Structural Analysis
- The structural and properties study of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, combining pyrrole, 1,2,4-triazole, and indole units, emphasizes the search for substances with biological activity. The synthesis optimization and property studies lead to compounds that show potential for influencing kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase (A. S. Hotsulia, 2019).
Photophysical Properties
- Investigation into luminescent properties of metal complexes with triazole ligands, like the synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, reveals insights into their electronic structure, luminescent lifetimes, and potential applications in light-emitting devices (Baljinder S. Uppal et al., 2011).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(12-14-27-19-9-5-2-6-10-19)24-13-11-18(15-24)25-16-20(22-23-25)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRXJXKSPYUAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)
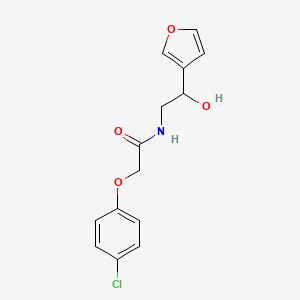
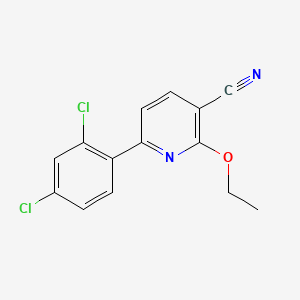

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
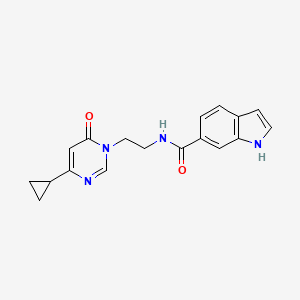
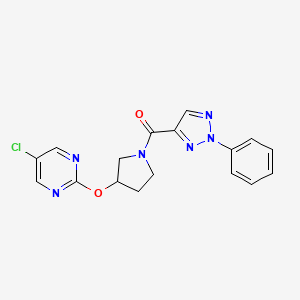

![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)